N-Methylbenzo[d]isothiazol-3-amine
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Description
“N-Methylbenzo[d]isothiazol-3-amine” is a chemical compound with the linear formula C8H9N2S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCNC1=C(C=CC=C2)C2=NS1.Cl
. The InChI key for this compound is FSIQCRXLXIIIBH-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 164.23 .Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that the compound has shown significant anthelmintic activity, suggesting it may interact with targets relevant to parasitic roundworms .
Biochemical Pathways
Metabolomics analysis has shown that N-Methylbenzo[d]isothiazol-3-amine significantly up-regulates the metabolism of purine and pyrimidine, while down-regulating sphingolipid metabolism . These changes in metabolic pathways could contribute to the compound’s anthelmintic effects.
Pharmacokinetics
The bioavailability of this compound should be further investigated to provide information for its future efficacy improvement .
Result of Action
In vivo studies have demonstrated that this compound can reduce the abundance of T. spiralis in the digestive tract by 49% at a dose of 250 mg/kg . This indicates that the compound has a significant effect on the molecular and cellular levels, leading to a reduction in parasitic load.
Properties
IUPAC Name |
N-methyl-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-9-8-6-4-2-3-5-7(6)11-10-8/h2-5H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOWATRTPOODND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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